H-Lys-AMC acetate salt H-Lys-AMC acetate salt
Brand Name: Vulcanchem
CAS No.: 92605-76-0
VCID: VC0555277
InChI: InChI=1S/C16H21N3O3/c1-10-8-15(20)22-14-9-11(5-6-12(10)14)19-16(21)13(18)4-2-3-7-17/h5-6,8-9,13H,2-4,7,17-18H2,1H3,(H,19,21)
SMILES: CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)N
Molecular Formula: C16H21N3O3
Molecular Weight: 303.36

H-Lys-AMC acetate salt

CAS No.: 92605-76-0

Cat. No.: VC0555277

Molecular Formula: C16H21N3O3

Molecular Weight: 303.36

* For research use only. Not for human or veterinary use.

H-Lys-AMC acetate salt - 92605-76-0

Specification

CAS No. 92605-76-0
Molecular Formula C16H21N3O3
Molecular Weight 303.36
IUPAC Name 2,6-diamino-N-(4-methyl-2-oxochromen-7-yl)hexanamide
Standard InChI InChI=1S/C16H21N3O3/c1-10-8-15(20)22-14-9-11(5-6-12(10)14)19-16(21)13(18)4-2-3-7-17/h5-6,8-9,13H,2-4,7,17-18H2,1H3,(H,19,21)
SMILES CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)N

Introduction

Chemical Identity and Structure

H-Lys-AMC acetate salt, also known as 2,6-diamino-N-(4-methyl-2-oxochromen-7-yl)hexanamide, is a synthetic compound consisting of a lysine amino acid residue conjugated to a 7-amino-4-methylcoumarin moiety, formed as an acetate salt to enhance stability and solubility in various solvents . The compound is characterized by the following chemical identifiers:

ParameterValue
CAS Number92605-76-0
Molecular FormulaC16H21N3O3
Molecular Weight303.36 g/mol
IUPAC Name2,6-diamino-N-(4-methyl-2-oxochromen-7-yl)hexanamide
Standard InChIInChI=1S/C16H21N3O3/c1-10-8-15(20)22-14-9-11(5-6-12(10)14)19-16(21)13(18)4-2-3-7-17/h5-6,8-9,13H,2-4,7,17-18H2,1H3,(H,19,21)
SMILESCC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)N
PubChem CID21700591
Purity (Commercial)≥95%

The structure features several key functional groups that contribute to its biochemical utility:

  • A lysine residue with primary amine groups at both the alpha carbon and epsilon position

  • An amide bond connecting the lysine to the AMC fluorophore

  • A coumarin-based fluorescent reporter group

  • An acetate counterion that enhances solubility and stability

Physical and Chemical Properties

H-Lys-AMC acetate salt appears as a solid compound under standard laboratory conditions . The acetate salt formation significantly enhances its solubility in aqueous solutions, which is crucial for its application in biochemical assays. This property facilitates its use in various buffer systems commonly employed in enzyme activity studies.

Applications in Biochemical Research

Protease Activity Assays

The primary application of H-Lys-AMC acetate salt is in protease activity assays, where it serves as a substrate for enzymes that cleave at the carboxyl side of lysine residues. This application is fundamental for:

  • Measuring enzyme kinetics parameters including Km, Vmax, and catalytic efficiency

  • Characterizing novel proteases and their substrate specificity

  • Evaluating the impact of environmental conditions on enzyme function

  • Screening and characterizing enzyme inhibitors

The mechanism of these assays involves monitoring the increase in fluorescence intensity over time as the protease cleaves the amide bond between lysine and AMC . Since the rate of fluorescence increase is directly proportional to enzyme activity, researchers can quantitatively assess protease function under various experimental conditions.

Drug Development

In pharmaceutical research, H-Lys-AMC acetate salt plays a crucial role in:

  • Screening libraries of potential drug candidates that target proteolytic enzymes

  • Evaluating the efficacy and potency of protease inhibitors

  • Understanding drug mechanisms of action on specific enzymatic pathways

  • Developing therapeutic strategies for diseases characterized by dysregulated protease activity

The compound's ability to provide real-time fluorescent readouts makes it particularly suitable for high-throughput screening applications, allowing researchers to rapidly test thousands of compounds for their effects on specific proteases.

Biochemical Studies

Beyond enzyme assays, H-Lys-AMC acetate salt contributes to fundamental biochemical research in several ways:

  • Investigating protein interactions and modifications

  • Studying cellular signaling pathways that involve proteolytic processing

  • Examining post-translational modifications and their regulation

  • Exploring structure-function relationships of proteolytic enzymes

Researchers utilize this substrate to gain insights into complex mechanisms governing protein degradation, processing, and regulation within biological systems.

Diagnostic Applications

The distinctive fluorescent properties of H-Lys-AMC acetate salt make it valuable for developing diagnostic tools for conditions characterized by abnormal protease activity, including:

  • Certain cancers with upregulated proteolytic enzymes

  • Inflammatory disorders

  • Neurodegenerative diseases

  • Infectious diseases involving pathogen-derived proteases

By measuring specific protease activities using this substrate, researchers can develop diagnostic assays that potentially enable earlier disease detection and more effective monitoring of treatment responses.

Comparison with Related Compounds

H-Lys-AMC acetate salt belongs to a family of fluorogenic peptide substrates used in biochemical research. Understanding its relationship with similar compounds provides context for its specific applications and advantages:

CompoundStructurePrimary Application
H-Lys-AMC acetate saltLysine linked to AMCGeneral lysine-specific protease assays
Ac-Lys-AMC acetate saltAcetylated lysine linked to AMCDeacetylase and specific protease studies
H-Lys-Pro-AMC acetate saltLysine-proline dipeptide linked to AMCDipeptidyl peptidase assays
H-D-Val-Leu-Lys-AMC acetateD-Val-Leu-Lys tripeptide linked to AMCPlasmin substrate specificity studies
Suc-Ala-Phe-Lys-AMC acetate saltSuccinyl-Ala-Phe-Lys linked to AMCSpecific for cathepsin B and L detection

Each of these compounds offers unique specificity for different proteases or enzyme classes, allowing researchers to target specific enzymatic activities in complex biological samples.

Research Applications in Disease Studies

H-Lys-AMC acetate salt has been utilized in research related to various disease conditions where proteolytic activity plays a significant role:

Cancer Research

In oncology research, this compound helps investigate proteases that contribute to:

  • Tumor invasion and metastasis

  • Angiogenesis processes

  • Cell proliferation and apoptosis regulation

  • Cancer biomarker development

The ability to measure specific protease activities provides insights into cancer progression mechanisms and potential therapeutic targets.

Cardiovascular Disease Studies

Researchers use H-Lys-AMC acetate salt to study proteases involved in:

  • Blood coagulation cascades

  • Vascular remodeling

  • Atherosclerotic plaque formation

  • Cardiac tissue remodeling after injury

These studies contribute to understanding cardiovascular pathologies and developing targeted interventions.

Neurodegenerative Disease Research

The compound facilitates investigations into proteolytic processes implicated in:

  • Amyloid precursor protein processing in Alzheimer's disease

  • Alpha-synuclein degradation in Parkinson's disease

  • General proteostasis dysfunction in neurodegenerative conditions

Future Research Perspectives

The utility of H-Lys-AMC acetate salt continues to expand as new applications emerge in biochemistry and molecular biology. Future research directions may include:

  • Development of modified derivatives with enhanced specificity for particular proteases

  • Integration into advanced biosensing platforms for real-time monitoring

  • Application in single-cell enzymatic activity assays

  • Utilization in emerging therapeutic approaches targeting specific proteolytic pathways

  • Incorporation into multiplexed assay systems for simultaneous detection of multiple enzymatic activities

As analytical techniques and biomedical research advance, H-Lys-AMC acetate salt and related fluorogenic substrates will likely continue to play pivotal roles in understanding enzyme function and developing new diagnostic and therapeutic approaches.

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